(2S)-Glycerol-O-beta-D-galactopyranoside
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Overview
Description
(2S)-Glycerol-O-beta-D-galactopyranoside is a chemical compound that belongs to the class of glycosides Glycosides are molecules in which a sugar is bound to another functional group via a glycosidic bond This particular compound consists of a glycerol molecule linked to a beta-D-galactopyranoside unit
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-Glycerol-O-beta-D-galactopyranoside typically involves the glycosylation of glycerol with a galactose derivative. One common method is the Koenigs-Knorr reaction, which uses silver carbonate and a halide sugar derivative to form the glycosidic bond. The reaction conditions often require an inert atmosphere and a suitable solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve enzymatic synthesis, where specific glycosyltransferases catalyze the transfer of a galactose moiety to glycerol. This method is advantageous due to its specificity and mild reaction conditions, which can lead to higher yields and fewer by-products.
Chemical Reactions Analysis
Types of Reactions
(2S)-Glycerol-O-beta-D-galactopyranoside can undergo various chemical reactions, including:
Oxidation: The primary hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form deoxy derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Tosyl chloride (TsCl) in the presence of a base can be used to substitute hydroxyl groups with tosyl groups.
Major Products Formed
Oxidation: Formation of galactonic acid derivatives.
Reduction: Formation of deoxy-galactopyranosides.
Substitution: Formation of tosylated glycerol derivatives.
Scientific Research Applications
(2S)-Glycerol-O-beta-D-galactopyranoside has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in cellular processes and as a potential biomarker.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of bio-based materials and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of (2S)-Glycerol-O-beta-D-galactopyranoside involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate biochemical pathways by acting as a substrate or inhibitor. For example, it may inhibit glycosidases, enzymes that hydrolyze glycosidic bonds, thereby affecting carbohydrate metabolism.
Comparison with Similar Compounds
Similar Compounds
Glycerol-O-alpha-D-galactopyranoside: Similar structure but with an alpha-glycosidic bond.
Glycerol-O-beta-D-glucopyranoside: Similar structure but with a glucose moiety instead of galactose.
Uniqueness
(2S)-Glycerol-O-beta-D-galactopyranoside is unique due to its specific stereochemistry and the presence of a beta-glycosidic bond, which can influence its biological activity and stability compared to its alpha counterpart or glucose derivatives.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C9H18O8 |
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Molecular Weight |
254.23 g/mol |
IUPAC Name |
(2R,3R,4S,5R,6R)-2-[(2S)-2,3-dihydroxypropoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C9H18O8/c10-1-4(12)3-16-9-8(15)7(14)6(13)5(2-11)17-9/h4-15H,1-3H2/t4-,5+,6-,7-,8+,9+/m0/s1 |
InChI Key |
NHJUPBDCSOGIKX-XEFZRCJWSA-N |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC[C@H](CO)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC(CO)O)O)O)O)O |
Origin of Product |
United States |
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